molecular formula C13H14N2O3S B6368894 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% CAS No. 1261910-01-3

3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368894
CAS RN: 1261910-01-3
M. Wt: 278.33 g/mol
InChI Key: ZPVTZZQMSVENKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (3-DMPH-2-HP) is a compound belonging to the class of organic compounds known as pyridines. It is a colorless solid with a melting point of 130-132 °C, and is soluble in water and ethanol. 3-DMPH-2-HP is widely used in scientific research due to its various applications, and its ability to act as a catalyst in certain chemical reactions.

Scientific Research Applications

3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is widely used in scientific research due to its various applications. It is used as a reagent in the synthesis of a variety of compounds, such as pyridinium salts, pyridinium derivatives, and other heterocyclic compounds. 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-infective agents.

Mechanism of Action

The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate and thus facilitating the reaction. It is also thought to act as a Lewis acid, forming complexes with the substrate and thus increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, it is believed that the compound may have some anti-inflammatory and anti-microbial properties. In addition, it has been shown to possess antioxidant activity, and may be useful in the treatment of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively inexpensive and readily available. In addition, it is non-toxic and does not require any special handling or storage. However, the compound is not very stable, and is prone to decomposition when exposed to light or air. Furthermore, it has a low solubility in water, so it is not suitable for use in aqueous solutions.

Future Directions

The future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies are needed to determine its potential applications in the synthesis of other compounds, such as polymers and pharmaceuticals. Furthermore, research is needed to determine the optimal conditions for its use in laboratory experiments, and to develop more efficient and cost-effective methods for its synthesis. Finally, further studies are needed to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-microbial agent.

Synthesis Methods

3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 3-bromo-2-hydroxypyridine with dimethylsulfamoyl chloride in the presence of a base, such as sodium carbonate, to form a dimethylsulfamoyl-substituted intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypyridine in aqueous acetic acid to form 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)12-7-4-8-14-13(12)16/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVTZZQMSVENKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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